molecular formula C6H7ClN4 B3137093 1H-1,2,3-Benzotriazol-4-amine hydrochloride CAS No. 4331-30-0

1H-1,2,3-Benzotriazol-4-amine hydrochloride

Cat. No.: B3137093
CAS No.: 4331-30-0
M. Wt: 170.60
InChI Key: KUTBIJDIBRNGQZ-UHFFFAOYSA-N
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Description

1H-1,2,3-Benzotriazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H6N4·HCl. It is a derivative of benzotriazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazol-4-amine hydrochloride can be synthesized through several methods. One common route involves the reaction of 1H-1,2,3-benzotriazole with ammonia in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through recrystallization or other suitable techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Benzotriazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using various reagents, including halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1H-1,2,3-Benzotriazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of corrosion inhibitors, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Benzotriazol-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in research.

Comparison with Similar Compounds

  • 1H-1,2,3-Benzotriazole
  • 1H-1,2,3-Benzotriazol-5-amine
  • 1H-1,2,3-Benzotriazol-6-amine

Uniqueness: 1H-1,2,3-Benzotriazol-4-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

IUPAC Name

2H-benzotriazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-4-2-1-3-5-6(4)9-10-8-5;/h1-3H,7H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTBIJDIBRNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,3-Benzotriazol-4-amine hydrochloride
Reactant of Route 2
1H-1,2,3-Benzotriazol-4-amine hydrochloride
Reactant of Route 3
1H-1,2,3-Benzotriazol-4-amine hydrochloride
Reactant of Route 4
1H-1,2,3-Benzotriazol-4-amine hydrochloride
Reactant of Route 5
1H-1,2,3-Benzotriazol-4-amine hydrochloride
Reactant of Route 6
1H-1,2,3-Benzotriazol-4-amine hydrochloride

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